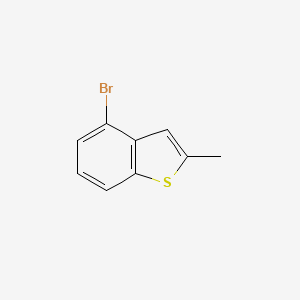

4-bromo-2-methyl-1-benzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODSUFCILVMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197145-42-9 | |

| Record name | 4-bromo-2-methyl-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Functionalization of 4 Bromo 2 Methyl 1 Benzothiophene

Chemical Reactivity of the Benzothiophene (B83047) Core

Electrophilic Aromatic Substitution Patterns on 4-Bromo-2-methyl-1-benzothiophene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. fiveable.me In this process, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the system's aromaticity. fiveable.memasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org The rate and regioselectivity of EAS are significantly influenced by the electronic properties of the substituents already present on the ring. youtube.com

For substituted benzenes, electron-donating groups typically accelerate the reaction and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups slow the reaction and direct to the meta position. youtube.com In the case of this compound, the benzothiophene ring system itself is relatively electron-rich and thus susceptible to electrophilic attack. The methyl group at the 2-position is an activating, ortho, para-director, while the bromine at the 4-position is a deactivating, ortho, para-director. The interplay of these directing effects, along with the inherent reactivity of the benzothiophene core, governs the outcome of electrophilic substitution reactions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, general principles of EAS on substituted aromatic compounds suggest that electrophilic attack would likely occur at the positions activated by both the heterocyclic sulfur atom and the methyl group, while being influenced by the deactivating but ortho, para-directing nature of the bromine atom. For instance, bromination of O-methylbenzotropolone with N-bromosuccinimide resulted in substitution at the 9-position. uni-freiburg.de

Nucleophilic Reactivity at the Bromine Position

The bromine atom at the 4-position of this compound is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromine atom. pressbooks.pub The reactivity of the C-Br bond towards nucleophilic attack is a cornerstone of this compound's utility in synthesis.

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr) reactions. The feasibility of these reactions is often dependent on the electronic nature of the aromatic ring and the reaction conditions. For example, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( fiveable.menih.govkoreascience.krthiadiazole) with morpholine (B109124) resulted in the substitution of the bromine atom. nih.gov The rate of such substitutions can be significantly influenced by the solvent and the nature of the nucleophile. nih.gov

Functionalization Strategies Employing the Bromine Substituent

The bromine atom in this compound serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Yamamoto, Carbonylation)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org this compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and vinyl groups at the 4-position. researchgate.net For instance, the Suzuki-Miyaura coupling of 3-bromo-2-(2-chlorovinyl)benzothiophenes with various boronic acids has been shown to proceed efficiently. rsc.org Similarly, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergoes Suzuki coupling with different boronic acids to yield both monosubstituted and disubstituted products. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Pd(PPh3)4 | - | Tetrahydrofuran | 78% | orgsyn.org |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh3)4 | K3PO4 | - | 33-46% | nih.gov |

| 3-Bromo-2-(2-chlorovinyl)benzothiophene | (4-Fluorophenyl)boronic acid | Pd(PPh3)4 | - | - | 81% | rsc.org |

Yamamoto Coupling: The Yamamoto coupling is a method for the synthesis of symmetrical biaryls via the nickel-catalyzed reductive coupling of aryl halides. While not as widely used as the Suzuki-Miyaura reaction, it provides a valuable alternative for specific synthetic targets.

Carbonylation: This reaction introduces a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as a reagent and a transition metal catalyst. koreascience.kr The carbonylation of aryl halides is a powerful method for the synthesis of carboxylic acids, esters, and amides. For example, the palladium iodide-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes leads to the formation of benzothiophene-3-carboxylic esters. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This transformation is particularly useful for preparing organolithium and Grignard reagents. ethz.ch The reaction involves treating an organic halide, such as this compound, with an organometallic reagent, typically an alkyllithium like n-butyllithium or t-butyllithium. ethz.chtcnj.edu

This exchange is often very rapid, even at low temperatures, which allows for the chemoselective formation of the organometallic species in the presence of other reactive functional groups. ethz.chtcnj.edu The resulting organolithium or organomagnesium derivative of this compound is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 4-position. This two-step sequence of halogen-metal exchange followed by an electrophilic quench provides access to a diverse array of substituted benzothiophenes. tcnj.edumdpi.com

Table 2: Halogen-Metal Exchange and Electrophilic Quench

| Substrate | Reagent | Electrophile | Product | Reference |

|---|---|---|---|---|

| Bromoaryl-substituted β-lactam | n-Butyllithium | H2O, CH3I, Benzaldehyde | Des-bromo product and others | tcnj.edu |

| Aryl halide | Organolithium | - | Lithiated arene | wikipedia.org |

C-H Functionalization of this compound Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. While direct C-H functionalization of the this compound core itself is a subject for further investigation, the functionalization of derivatives is a promising area. For instance, the isoquinolone oxygen in certain products is known to act as a coordinating group to facilitate the functionalization of a C8 hydrogen atom via transition metal catalysis. acs.orgacs.org This suggests that appropriately designed derivatives of this compound could undergo regioselective C-H functionalization, providing a complementary route to novel substituted benzothiophenes.

Oxidation Chemistry of the Sulfur Atom in Benzothiophene Derivatives

The oxidation of the sulfur atom in the benzothiophene ring system is a fundamental transformation that significantly alters the molecule's electronic properties and reactivity. This process can yield two primary products: the benzothiophene S-oxide (a sulfoxide) and the benzothiophene S,S-dioxide (a sulfone). researchgate.netmdpi.com

The transformation of the electron-donating sulfur atom into a potent electron-accepting sulfoxide (B87167) or sulfonyl group dramatically impacts the molecule's characteristics. mdpi.com This oxidation is a key preliminary step for the C3-functionalization methodologies described previously, which rely on the S-oxide intermediate. researchgate.netnih.gov

The synthesis of these oxidized derivatives can be achieved using various oxidizing agents. A common and effective reagent for converting benzothiophenes to their corresponding S-oxides is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmdpi.com For the further oxidation to the S,S-dioxide, or for direct conversion from the benzothiophene, stronger conditions or different reagents may be employed. A facile method for oxidizing electron-poor benzothiophenes to their sulfones involves an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net Electrocatalytic oxidation has also been explored as a method for desulfurization, with gold catalysts showing high selectivity for the formation of dibenzothiophene (B1670422) sulfoxide (DBTO) in the presence of water. chemrxiv.org The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone.

Table 3: Oxidation of the Benzothiophene Sulfur Atom

| Starting Material | Oxidizing Agent(s) | Product | Reference |

| Benzothiophene Derivative | m-Chloroperoxybenzoic acid (m-CPBA) | Benzothiophene S-oxide | researchgate.netmdpi.com |

| Benzothiophene Derivative | H₂O₂ / P₂O₅ (aqueous) | Benzothiophene S,S-dioxide | researchgate.net |

| Dibenzothiophene | Electrolysis (Au catalyst, with H₂O) | Dibenzothiophene Sulfoxide | chemrxiv.org |

| 2,7-diBr-BTBT | m-CPBA (sequential oxidation) | 2,7-diBr-BTBT S,S-dioxide, 2,7-diBr-BTBT S,S,S',S'-tetraoxide | mdpi.com |

Derivatives, Structural Modifications, and Advanced Architectures Incorporating the 4 Bromo 2 Methyl 1 Benzothiophene Unit

Synthesis of Fused Benzothiophene (B83047) Systems (e.g., Benzothienobenzothiophenes)

The creation of fused aromatic systems, such as rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophenes (BTBTs), from benzothiophene precursors is a key strategy for developing high-performance organic semiconductor materials. researchgate.netelsevierpure.com The extended π-conjugation in these fused systems leads to desirable charge-transport properties. While direct fusion starting from 4-bromo-2-methyl-1-benzothiophene is not extensively documented, established synthetic routes to BTBT derivatives provide a clear blueprint for how such transformations could be achieved.

A common approach involves the construction of the BTBT core followed by halogenation. For instance, BTBT can be synthesized in a one-pot procedure from commercially available o-chlorobenzaldehyde. researchgate.net Another powerful method starts with 3-bromothiophene, which undergoes a series of reactions including lithiation, sulfur addition, and cyclization to form the thieno[3,2-b]thiophene (B52689) core. nih.gov This core can then be further functionalized.

Once the BTBT core is formed, selective bromination can install bromine atoms at specific positions, typically the 2 and 7 positions, to yield 2,7-dibromo-BTBT. nih.gov This di-bromo derivative is a pivotal intermediate for further functionalization, demonstrating how a polyhalogenated fused system can be generated from a simpler heterocycle.

A plausible strategy to generate a fused system derived from this compound could involve an intramolecular cyclization. For example, a suitably substituted this compound at the C3 position could undergo a palladium-catalyzed C-H activation/C-Br coupling to form a new fused ring. Another approach could be an acid-catalyzed ring-closure reaction of a precursor like 4-[2-(thiophen-3-ylsulfanyl)acetyl]benzonitrile, which is used to synthesize thieno[3,2-b]thiophene derivatives. nih.gov

The following table summarizes a representative synthesis for a related fused benzothiophene system.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Bromothiophene | 1) n-BuLi, -78°C; 2) Sulfur; 3) 4-(2-Bromoacetyl)benzonitrile | 4-[2-(Thiophen-3-ylsulfanyl)acetyl]benzonitrile | 84% | nih.gov |

| 4-[2-(Thiophen-3-ylsulfanyl)acetyl]benzonitrile | Polyphosphoric acid, Chlorobenzene, reflux | 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile | 72% | nih.gov |

| Thieno[3,2-b]thiophene | Br₂, CHCl₃/AcOH | 2,5-Dibromothieno[3,2-b]thiophene | - | nih.gov |

Introduction of Diverse Substituents on the Benzothiophene Scaffold for Property Modulation

The bromine atom at the C4 position of this compound is a prime handle for introducing a vast range of functional groups through cross-coupling reactions. These reactions are fundamental for modulating the electronic, optical, and biological properties of the benzothiophene core. The most prominently used methods are palladium-catalyzed Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). researchgate.net This allows for the introduction of various aryl, heteroaryl, or alkenyl substituents at the C4 position. The reaction is known for its mild conditions and high functional group tolerance. For example, the Suzuki coupling of 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene with arylboronic acids is a key step in synthesizing extended π-conjugated systems. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgfrontiersin.org This is an effective method for introducing vinyl groups, which can serve as points for further polymerization or as key structural elements in pharmacologically active molecules. The reaction typically uses a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This coupling reaction introduces alkynyl groups by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The resulting arylalkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orgorganic-chemistry.org Copper(I) is often used as a co-catalyst, although copper-free protocols have been developed. nih.gov

The following table presents typical conditions for these cross-coupling reactions on related bromo-aromatic substrates.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Suzuki | 2,5-Bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-Dodecyl-phenylboronic acid | Pd(PPh₃)₄, THF, reflux | Aryl-substituted thienothiophene | - | nih.gov |

| Heck | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40, Et₄NCl, AcONa, EtOH, MW | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | 51% | frontiersin.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | (AllylPdCl)₂, P(t-Bu)₃, Base, rt | Aryl-substituted alkyne | Good to Excellent | nih.gov |

Stereoselective Synthesis of Chiral Benzothiophene Derivatives

The development of methods for the asymmetric synthesis of chiral benzothiophene derivatives is of significant interest due to the prevalence of such motifs in pharmaceuticals and functional materials. rsc.org While methods starting specifically from this compound are not common, general strategies for the enantioselective functionalization of the benzothiophene core are applicable.

One advanced strategy involves the atroposelective synthesis of biaryl systems containing a benzothiophene unit. This can be achieved through catalytic asymmetric dearomatization or functionalization. rsc.orgrsc.org For instance, axially chiral naphthyl-benzothiophene derivatives have been synthesized with excellent enantioselectivities using a chiral Brønsted base to catalyze an intramolecular 6π-electrocyclization. rsc.org Another approach is the dynamic kinetic asymmetric transformation (DYKAT) of N-aryl isoquinolinium salts, which can be extended to benzothiophene-containing substrates to create C-N axial chirality. acs.org

A powerful method for creating chiral centers directly on the benzothiophene ring involves the asymmetric hydrogenation of C=C bonds. An electrochemical strategy merging chiral nickel catalysis with a cobaltocene-derived proton-coupled electron transfer (PCET) mediator has been shown to be effective for the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds, including those with benzothiophene moieties. acs.org Furthermore, enantioselective carbonylative coupling reactions, using a dual catalytic system, can convert α-chloro alkyl heterocycles, including benzothiophene derivatives, into chiral amides with high enantiomeric excess. acs.org

A notable asymmetric synthesis of Lipoxin A4 analogues replaced the natural triene core with a benzothiophene ring. Key steps included a highly stereoselective Noyori transfer hydrogenation to establish the stereochemistry of a benzylic alcohol, demonstrating the integration of a chiral center adjacent to the benzothiophene scaffold. researchgate.net

The table below highlights key findings in the stereoselective synthesis of benzothiophene derivatives.

| Synthetic Strategy | Substrate Type | Key Reagent/Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

| Atroposelective 6π-Electrocyclization | Thiophene-VQM precursor | Chiral Brønsted Base / NBS | Axially chiral naphthyl-benzothiophene | 90-98% | rsc.org |

| Asymmetric Carbonylative Coupling | α-Chloro alkyl benzothiophene | Dual catalyst: Ir(III) photocatalyst / Chiral Ni-complex | Chiral amide | 92% | acs.org |

| Asymmetric Hydrogenation | α,β-Unsaturated benzothiophene amide | Chiral Nickel / Co-PCET mediator | Chiral saturated amide | High | acs.org |

| Noyori Transfer Hydrogenation | Benzothiophene-ketone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Chiral benzylic alcohol | - | researchgate.net |

Polyhalogenated Benzothiophene Platforms for Further Derivatization

Polyhalogenated benzothiophenes are valuable platforms for creating complex, multi-functionalized molecules. The presence of multiple halogen atoms at different positions allows for selective and sequential derivatization, typically through differential reactivity in cross-coupling reactions (e.g., I > Br > Cl).

The synthesis of polyhalogenated benzothiophenes can be achieved either by halogenating a pre-formed benzothiophene core or by starting with polyhalogenated precursors. For example, direct bromination of benzothiophene with N-Bromosuccinimide (NBS) can yield 3-bromo- (B131339) or 2,3-dibromo-benzothiophene. Similarly, the bromination of 2,1,3-benzothiadiazole (B189464) with bromine in hydrobromic acid yields the 4,7-dibromo derivative. rsc.org These methods could potentially be adapted to introduce a second halogen onto the this compound core, likely at the C7 or C3 positions.

A more controlled approach involves building the benzothiophene ring from a polyhalogenated benzene (B151609) derivative. For instance, 4,7-dibromobenzo[b]thiophene derivatives have been synthesized via the cyclization of 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)benzenes. researchgate.net This route establishes the dibromo substitution pattern from the start.

A compound directly related to the subject of this article, methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate , has been reported. uni.lu This molecule is a tri-functionalized platform, featuring a bromo-substituent on the benzene ring (C4), a bromomethyl group at C3, and a carboxylate at C2. The differing reactivity of the aryl bromide versus the benzyl (B1604629) bromide allows for selective functionalization at these two positions, making it a highly versatile intermediate for creating complex benzothiophene-based structures.

The following table summarizes methods for synthesizing polyhalogenated benzothiophene and related heterocyclic systems.

| Starting Material | Halogenating Agent / Method | Product | Reference |

| 2,1,3-Benzothiadiazole | Br₂ / HBr, reflux | 4,7-Dibromo-2,1,3-benzothiadiazole | rsc.org |

| 2-(1-Adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)benzene | Silica gel, heat | 4,7-Dibromobenzo[b]thiophene derivative | researchgate.net |

| Benzofurazan | Br₂, Fe powder, heat | 4,7-Dibromo-2,1,3-benzooxadiazole | rsc.org |

| 2-Methylbenzothiophene | (Not specified, likely radical bromination and esterification followed by ring bromination) | Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate | uni.lu |

Theoretical and Computational Investigations on 4 Bromo 2 Methyl 1 Benzothiophene and Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of organic molecules due to its balance of accuracy and computational cost. For benzothiophene (B83047) derivatives, DFT calculations are used to determine optimized geometries, including bond lengths and angles, and to analyze their electronic properties.

A hypothetical DFT study on 4-bromo-2-methyl-1-benzothiophene would likely involve geometry optimization to find the lowest energy conformation. The results would provide precise data on the bond lengths of the C-Br, C-S, and various C-C bonds, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT) This table is representative of typical data obtained from DFT calculations for similar molecules and is for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | 1.75 | C-S-C | 91.5 |

| C-Br | 1.90 | C-C-Br | 120.2 |

| C-CH₃ | 1.51 | C-C-CH₃ | 125.0 |

Prediction of Optoelectronic Properties and Reorganization Energies

Computational methods are crucial for predicting the optoelectronic properties of organic materials, which is vital for their application in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Time-Dependent Density Functional Theory (TD-DFT) is a common approach to model electronic absorption and emission spectra.

For benzothiophene analogues, TD-DFT calculations have been successfully used to study their optoelectronic properties. These calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and the nature of the orbitals involved in these transitions. The reorganization energy, another key parameter for charge transport in organic semiconductors, can also be computed. It quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are generally associated with higher charge carrier mobilities. Forbenzothieno[3,2-b]benzothiophene (BTBT) derivatives, theoretical studies have been instrumental in understanding their potential as high-performance organic semiconductors.

Analysis of Molecular Orbital Energy Levels

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that influence a molecule's reactivity and its behavior in electronic devices. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and its electronic absorption properties.

For benzothiophene derivatives, the HOMO and LUMO energy levels are of significant interest. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is relevant for applications in organic electronics. In studies of 1,3-benzothiazole derivatives, the HOMO-LUMO energy gap was found to be a key parameter in assessing their chemical stability. For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would be expected to influence the HOMO and LUMO energy levels.

Table 2: Hypothetical Molecular Orbital Energies for this compound This table is for illustrative purposes and represents typical values for similar compounds.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.5 |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and understanding the origins of selectivity. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not detailed in the available literature, the principles of such investigations are well-established. For example, computational chemistry is widely used to understand the regio- and stereoselectivity in organic synthesis. DFT calculations can be employed to model the transition states of different possible reaction pathways, and the pathway with the lowest activation energy is predicted to be the most favorable. This approach has been used to understand the regioselectivity in the synthesis of related heterocyclic compounds.

A computational study on the synthesis of this compound could, for instance, investigate the mechanism of electrophilic bromination of 2-methyl-1-benzothiophene. By modeling the potential intermediates and transition states for bromination at different positions of the benzothiophene ring, the observed regioselectivity (bromination at the 4-position) could be rationalized. Such studies often involve the use of microkinetic modeling based on DFT-derived energetics to connect the computed reaction barriers to experimentally observed reaction rates.

Structure-Property Correlations and Prediction of Physical Parameters (excluding biological activity)

Predicting the physical properties of chemical compounds from their molecular structure is a major goal of computational chemistry. This is often achieved through the development of structure-property relationships.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally measured property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For classes of compounds like benzothiophene derivatives, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times. The development of a QSPR model typically involves calculating a large number of molecular descriptors for a set of compounds with known properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to select the most relevant descriptors and build the predictive model.

While no specific QSPR models for this compound were found, the methodology has been applied to various benzothiophene derivatives for predicting biological activities, and the same principles apply to physicochemical properties. For example, a QSPR study on halogenated anisoles successfully used descriptors derived from electrostatic potentials and molecular volume to predict properties like vapor pressure and water solubility.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, molecular volume |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility and dynamic behavior of this compound are crucial for understanding its molecular interactions and properties. In the absence of direct experimental or computational studies on this specific molecule, we can infer its likely behavior by examining theoretical and computational investigations of its core structural components and closely related analogues.

Conformational Analysis

The conformational landscape of this compound is largely defined by the rotation of the 2-methyl group and the planarity of the 1-benzothiophene core. The benzothiophene ring system, a fused aromatic bicyclic structure, is inherently planar. The introduction of substituents, such as the bromine atom at the 4-position and the methyl group at the 2-position, is not expected to significantly distort this planarity.

A key conformational feature is the rotation of the methyl group attached to the thiophene (B33073) ring. While specific data for this compound is not available, studies on the simpler analogue, 2-methylthiophene (B1210033), provide valuable insights. Microwave spectroscopy studies on 2-methylthiophene have determined the potential barrier (V3) hindering the internal rotation of the methyl group.

| Parameter | Value |

|---|---|

| V3 Potential Barrier (cm-1) | 197.7324(18) |

This relatively low barrier suggests that at room temperature, the methyl group in a similar environment, such as in this compound, would be in nearly free rotation. The bromine substituent at the 4-position is unlikely to impose a significant steric hindrance that would drastically alter this rotational freedom.

Computational studies on other substituted aromatic systems, such as substituted benzenes, have shown that the planarity of the aromatic ring is generally maintained with various substituents, and the conformational preferences are dictated by the rotational barriers of the substituent groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their flexibility, structural stability, and intermolecular interactions. While no MD simulations have been reported specifically for this compound, studies on related benzothiophene and thiophene derivatives can be used to predict its dynamic properties.

MD simulations of various substituted benzothiophene and thiophene derivatives complexed with biological targets, such as proteins, have demonstrated the stability of the benzothiophene scaffold. nih.govmdpi.com In these simulations, the root-mean-square deviation (RMSD) of the ligand, which measures the average change in atomic positions from a reference structure, often remains low, indicating that the core benzothiophene structure does not undergo significant conformational changes. mdpi.commdpi.com For instance, studies on thiophene carboxamide derivatives as anticancer agents have shown stable ligand-protein complexes over simulation times of 100 nanoseconds. mdpi.com

Based on these findings, an MD simulation of this compound in a solvent environment would be expected to show the following:

Structural Stability: The fused benzothiophene ring system would likely exhibit high structural rigidity with low RMSD values for the backbone atoms.

Substituent Flexibility: The primary source of flexibility would be the rotation of the 2-methyl group, consistent with the low rotational barrier. The bromine atom at the 4-position would exhibit thermal fluctuations around its equilibrium position.

The following table summarizes the expected dynamic behavior based on studies of analogous compounds.

| Dynamic Property | Expected Behavior | Basis of Inference |

|---|---|---|

| Backbone RMSD | Low, indicating structural stability | MD studies on various benzothiophene and thiophene derivatives nih.govmdpi.commdpi.com |

| Methyl Group Dynamics | High rotational freedom | Low experimental rotational barrier in 2-methylthiophene |

| Overall Flexibility | Limited, mainly due to methyl rotation | Inherent rigidity of fused aromatic systems |

Applications of 4 Bromo 2 Methyl 1 Benzothiophene Derivatives in Advanced Materials Science

Organic Electronic Materials

The rigid, planar structure and electron-rich nature of the benzothiophene (B83047) core make it an attractive building block for organic electronic materials. The introduction of a bromine atom and a methyl group, as in 4-bromo-2-methyl-1-benzothiophene, is expected to modulate the electronic properties, solubility, and solid-state packing of any resulting materials.

Organic Field-Effect Transistors (OFETs)

Derivatives of the closely related Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) have demonstrated exceptional performance in OFETs, exhibiting high charge carrier mobilities. While no direct studies on this compound-based OFETs are available, it is plausible that this molecule could serve as a valuable precursor. The bromo-substituent offers a reactive site for further chemical modifications, such as cross-coupling reactions, to synthesize more complex, high-performance organic semiconductors. The methyl group can enhance solubility, which is crucial for solution-processable fabrication of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Benzothiophene-containing molecules have been utilized as blue emitters in OLEDs. The wide bandgap of the benzothiophene unit is advantageous for achieving emission in the high-energy blue region of the spectrum. The bromine and methyl substituents on the this compound core could influence the photoluminescent properties, potentially tuning the emission wavelength and improving quantum efficiency. However, there is no published research to date that has incorporated this compound derivatives into OLED devices.

Organic Semiconductors

The fundamental properties of this compound suggest its potential as a building block for organic semiconductors. The aromatic system provides a pathway for charge transport, and the substituents can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of other materials in an electronic device to ensure efficient charge injection and transport. Research into the synthesis and characterization of polymers or oligomers derived from this compound would be necessary to validate this potential.

Fluorescent and Optoelectronic Materials

The inherent fluorescence of the benzothiophene moiety makes it a candidate for various optoelectronic applications. The introduction of a heavy atom like bromine can, in some cases, promote intersystem crossing, potentially leading to phosphorescence. The specific impact of the 4-bromo-2-methyl substitution pattern on the photophysical properties of the benzothiophene core has not been reported. Detailed spectroscopic studies would be required to understand its absorption and emission characteristics and to evaluate its suitability for applications such as fluorescent probes or components in optoelectronic devices.

Advanced Chemical Sensors (Non-Biological)

The development of chemical sensors often relies on host molecules that can interact with specific analytes, leading to a detectable change in a physical property, such as fluorescence or conductivity. The benzothiophene ring system can be functionalized to create binding sites for various chemical species. The 4-bromo position on this compound provides a convenient handle for introducing such functionalities. For instance, it could be converted to other groups that have an affinity for specific metal ions or small organic molecules. To date, no studies have been published on the use of this compound derivatives in the development of non-biological chemical sensors.

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Methodological Innovations for 4-Bromo-2-methyl-1-benzothiophene Chemistry

The synthesis of specifically substituted benzothiophenes, such as this compound, has been significantly advanced by a host of modern synthetic methodologies. While classical approaches often involved multi-step sequences with harsh conditions, contemporary innovations focus on efficiency, selectivity, and sustainability. Key progress can be summarized by the development of novel cyclization strategies and advanced functionalization techniques.

Retrosynthetic analysis of this compound suggests two primary pathways: construction of the benzothiophene (B83047) ring with the substituents already in place on the precursors, or late-stage functionalization of a pre-formed benzothiophene core. For the former, strategies analogous to the synthesis of polysubstituted benzenes are instructive. For instance, a suitable precursor like p-bromotoluene could theoretically be elaborated to build the thiophene (B33073) ring. libretexts.org

Innovations in the construction of the benzothiophene core itself represent a major leap forward. Modern methods provide powerful alternatives to traditional cyclizations:

Palladium-Catalyzed Reactions : Palladium catalysis is a cornerstone of modern benzothiophene synthesis. This includes the C-H arylation of heteroarenes with aryl bromides, offering a direct way to form key carbon-carbon bonds. organic-chemistry.org Furthermore, palladium(II)-catalyzed processes have been developed for the synthesis of dibenzothiophene (B1670422) derivatives through the cleavage and formation of C–H and C–S bonds. nih.govrsc.org Oxidative cyclization is another powerful tool, with systems like PdI₂/KI enabling the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes under aerobic conditions. acs.org

Metal-Free Synthesis : A significant advance is the development of metal-free synthetic routes. An unprecedented method involves the twofold vicinal C-H functionalization of arenes, which proceeds via an interrupted Pummerer reaction/ nih.govnih.gov-sigmatropic rearrangement/cyclization sequence to deliver a variety of benzothiophene products without the need for a metal catalyst. nih.govdntb.gov.ua

Photocatalysis : Visible-light photocatalysis has emerged as a mild and powerful tool. A radical annulation process using an organic dye like eosin (B541160) Y can initiate the cyclization of o-methylthio-arenediazonium salts with alkynes to yield substituted benzothiophenes regioselectively. organic-chemistry.orgnih.gov This approach avoids transition metals and harsh conditions, representing a green alternative for constructing the benzothiophene scaffold. organic-chemistry.org

Halocyclization Strategies : For introducing the bromine atom during cyclization, bromocyclization of chloroenynes promoted by mild brominating agents like N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) has proven effective for creating polyhalogenated benzothiophene platforms suitable for further selective functionalization. rsc.org

These methodological innovations provide a versatile toolbox for the targeted synthesis of complex benzothiophenes like this compound, enabling greater control over substitution patterns and access to novel derivatives.

Emerging Trends in Benzothiophene Functionalization for Advanced Materials

The benzothiophene scaffold is a privileged structure, not only in medicinal chemistry but also in the burgeoning field of advanced materials. numberanalytics.com The functionalization of this π-conjugated system is a key strategy for tuning its electronic and photophysical properties, leading to applications in organic electronics, sensors, and smart materials.

A primary trend is the incorporation of benzothiophene units into larger conjugated systems for use in organic electronics. These materials are highly sought after for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govdntb.gov.ua The rigid, planar structure and electron-rich nature of the benzothiophene core contribute to efficient charge transport. Functionalization allows for the fine-tuning of energy levels (HOMO/LUMO) and morphology in the solid state. For example, domino reactions have been employed to synthesize complex benzothieno[3,2-b]pyridine derivatives, expanding the library of available π-conjugated systems. nih.gov

Another significant emerging trend is the development of "smart" materials based on benzothiophene derivatives. This includes the synthesis of axially chiral C-N atropisomers, which can serve as chiral ligands or components in materials that respond to external stimuli. acs.orgacs.org Photocatalytic methods, particularly dynamic kinetic asymmetric transformations (DYKAT), are being developed to access these complex, non-planar structures with high enantioselectivity. acs.orgacs.org

Furthermore, the dearomatization of benzothiophenes is a novel strategy to create complex, C(sp³)-rich three-dimensional architectures from simple, flat aromatic starting materials. nih.gov Palladium-catalyzed dearomatization reactions provide access to unique intermediates with exocyclic alkenes that can be further functionalized through cycloadditions or halogenations, generating molecular complexity not easily accessible through traditional methods. nih.gov This opens the door to new classes of materials with tailored three-dimensional structures.

Open Questions and Future Research Avenues in the Field of Halogenated Benzothiophene Chemistry

Despite significant progress, several challenges and exciting research opportunities remain in the field of halogenated benzothiophene chemistry. These open questions guide the future direction of research, pushing for greater precision, sustainability, and application-driven innovation.

Selectivity and Late-Stage Functionalization : A major ongoing challenge is achieving predictable and high regioselectivity during the functionalization of a pre-existing, multi-substituted benzothiophene ring. For a molecule like this compound, selectively reacting at one of the remaining C-H positions (C3, C5, C6, or C7) without disturbing the existing bromo or methyl groups is non-trivial. Future research will likely focus on developing new directing groups and catalyst systems that can precisely control the site of reaction. The development of chemoselective cross-coupling reactions, where different carbon-halogen bonds on the same molecule can be addressed sequentially, remains a key goal. rsc.org

Sustainable Synthesis : While green chemistry principles are making inroads, many current synthetic routes still rely on transition metals, stoichiometric reagents, and volatile organic solvents. A significant future avenue is the broader development and adoption of more sustainable methods. This includes expanding the scope of metal-free C-H functionalization and cyclization reactions nih.govdntb.gov.ua and advancing visible-light photocatalysis to reduce reliance on precious metal catalysts. organic-chemistry.orgnih.gov

New Molecular Architectures and Properties : The exploration of novel molecular architectures derived from benzothiophenes is a frontier of the field. This includes the synthesis of increasingly complex polycyclic aromatic systems and the controlled formation of non-planar, three-dimensional structures through dearomatization. nih.gov For halogenated benzothiophenes, a key question is how the position and nature of the halogen atom influence the properties of these advanced architectures, such as their chiroptical properties or their performance in electronic devices.

Advanced Materials Applications : There is a substantial need for further research into the practical application of these molecules. While many novel benzothiophenes show promise in materials science, translating these findings into stable, processable, and scalable materials for real-world devices remains a challenge. numberanalytics.com Future work will need to bridge the gap between fundamental synthetic innovation and materials engineering, focusing on creating robust benzothiophene-based materials for electronics, energy storage youtube.com, and biomedical applications. The unique electronic properties and potential for intermolecular interactions imparted by the halogen atoms make halogenated benzothiophenes particularly interesting candidates for this next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-2-methyl-1-benzothiophene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves bromination of 2-methyl-1-benzothiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., CCl₄ or DMF) and temperature (0–25°C) influence regioselectivity and yield. Optimization may involve iterative adjustment of stoichiometry and reaction time, monitored via TLC or GC-MS. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is standard .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding). Mass spectrometry (EI-MS or HRMS) confirms molecular weight and isotopic patterns (Br has a 1:1 M/M+2 ratio).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. Programs like WinGX or OLEX2 integrate SHELX modules for structure validation. Hydrogen bonding and π-stacking interactions are analyzed using Mercury or PLATON .

Q. What safety protocols are recommended for handling brominated benzothiophenes?

- Methodological Answer : Use PPE (gloves, goggles) in fume hoods. In case of skin contact, wash immediately with soap/water (15+ minutes). For spills, neutralize with inert absorbents (e.g., vermiculite). Toxicity data may be limited, so treat as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How can SHELX programs address challenges in crystallographic refinement of brominated benzothiophenes?

- Methodological Answer : SHELXL handles disorder modeling (common in bromine’s large electron cloud) via PART and SUMP instructions. For twinned crystals, TWIN/BASF commands refine twin laws. High-resolution data (e.g., synchrotron sources) improve anisotropic displacement parameters. Validate refinement with R1/wR2 convergence (<5% discrepancy) and CheckCIF/PLATON alerts .

Q. What role does this compound play in organic semiconductor development?

- Methodological Answer : As a π-conjugated building block, it enhances charge transport in organic field-effect transistors (OFETs). Bromine facilitates cross-coupling (e.g., Suzuki) to extend π-systems. Device performance is evaluated via hole mobility (µ) measurements in thin-film transistors; optimize film morphology using thermal annealing or solvent vapor treatment .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for brominated derivatives?

- Methodological Answer : Discrepancies (e.g., NMR suggesting planar structures vs. XRD showing twisted conformers) arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. Compare DFT-calculated gas-phase structures (Gaussian, ORCA) with XRD data to reconcile differences. Iteratively refine computational models against experimental results .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Bromine’s electron-withdrawing effect directs electrophiles to the 5- or 7-positions. Use Lewis acids (e.g., FeCl₃) to stabilize transition states. For nitration, mixed acid (HNO₃/H₂SO₄) at 0°C minimizes byproducts. Monitor reaction progress via LC-MS and adjust reagent ratios to favor mono-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.